8-(Trifluoromethyl)quinoline-5-carbonitrile

Description

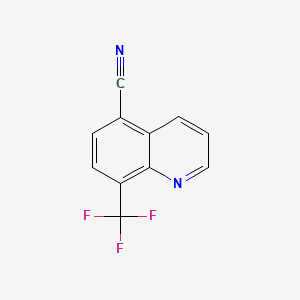

8-(Trifluoromethyl)quinoline-5-carbonitrile is a fluorinated quinoline derivative characterized by a trifluoromethyl (-CF₃) group at the 8-position and a cyano (-CN) group at the 5-position of the quinoline core. Its molecular formula is C₁₁H₅F₃N₂, with a molecular weight of 220.17 g/mol . The compound is commercially available in purities up to 95% and is typically supplied in quantities of 100 mg to 250 mg for research purposes .

Properties

IUPAC Name |

8-(trifluoromethyl)quinoline-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N2/c12-11(13,14)9-4-3-7(6-15)8-2-1-5-16-10(8)9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUNLVNYRLSQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Data for Chlorination Step

| Parameter | Value |

|---|---|

| Reagents | POCl₃, I₂ |

| Temperature | 93–95°C |

| Reaction Time | 1 hour |

| Yield | 80% |

| Purity | 98% (after crystallization) |

Cyanation typically employs:

Palladium-catalyzed cross-coupling enables direct introduction of the nitrile group at the 5-position. A representative procedure involves reacting 8-trifluoromethylquinoline-5-boronic acid with Zn(CN)₂ under Miyaura conditions:

Reaction Parameters

-

Catalyst: Pd(PPh₃)₄ (3 mol%)

-

Ligand: XPhos (6 mol%)

-

Base: K₃PO₄ (2 equiv)

-

Solvent: DME/H₂O (4:1)

This method avoids harsh acidic conditions but requires anhydrous solvents and inert atmospheres.

Alternative Pathways: Cyano-Directing Group Strategies

Recent advances exploit directing-group-assisted C–H functionalization. For instance, a nitrile group at the 5-position can direct iridium-catalyzed trifluoromethylation:

Optimization Insights

While promising, this method currently suffers from moderate yields and high catalyst loading.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Skraup Cyclization | Low cost, simplicity | Multi-step, harsh conditions | 48–63% |

| Chlorination-Cyanation | High purity, scalability | Toxic reagents (POCl₃) | 70–80% |

| Cross-Coupling | Regioselective, mild conditions | Expensive catalysts | 55–65% |

Challenges and Practical Considerations

-

Regioselectivity: Competing reactions at the 6- and 7-positions necessitate careful control of electronic effects. Electron-withdrawing groups (-CF₃) deactivate the quinoline ring, favoring substitution at the 5-position.

-

Purification: Crystallization from methanol or ethyl acetate is critical for removing byproducts like 4-oxo-tetrahydroquinolines.

-

Safety: POCl₃ and HCN derivatives require strict handling protocols due to toxicity .

Chemical Reactions Analysis

8-(Trifluoromethyl)quinoline-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or catalysts. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and strong bases for nucleophilic substitutions

Scientific Research Applications

Chemistry

- Building Block : 8-(Trifluoromethyl)quinoline-5-carbonitrile serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances electronic properties, making it suitable for synthesizing more complex molecules .

Biology

- Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, disrupting essential biochemical pathways in microorganisms or cancer cells. Its ability to penetrate biological membranes is attributed to the trifluoromethyl group, increasing its efficacy.

- Antimicrobial Activity : Research indicates that derivatives of this compound show significant antimicrobial properties against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MIC) against common pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 8 µg/mL |

| Pseudomonas aeruginosa | 12 µg/mL |

These results highlight the potential of the compound as a candidate for developing new antibacterial agents .

Medicine

- Therapeutic Potential : The compound is explored for its potential as an antimalarial, anticancer, and antiviral agent. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20.1 |

| KB-V1 | 14 |

The mechanism of action involves interference with tubulin polymerization and reactive oxygen species generation, leading to apoptosis in cancer cells .

Industry

- Dyes and Liquid Crystals : Due to its unique chemical properties, this compound is utilized in the production of dyes and liquid crystals. Its fluorinated structure imparts desirable characteristics for these applications.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. Results indicated enhanced activity against both Gram-positive and Gram-negative bacteria compared to non-fluorinated counterparts, underscoring the significance of fluorination in improving biological activity.

Anticancer Mechanism Exploration

Research focused on how this compound induces cytotoxicity revealed that it promotes reactive oxygen species generation, leading to endoplasmic reticulum stress and subsequent apoptosis in cancer cells. These findings suggest that modifications on the quinoline nucleus can enhance anticancer properties while maintaining low cytotoxicity .

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinoline-5-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. It acts as an enzyme inhibitor, disrupting essential biochemical pathways in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the organism or cell type involved .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Fluorinated Quinolinecarbonitriles

| Property | This compound | 5-Fluoroquinoline-8-carbonitrile | 7-Fluoro-3-Quinolinecarbonitrile |

|---|---|---|---|

| Molecular Weight | 220.17 g/mol | 176.16 g/mol | 176.16 g/mol |

| Substituent Position | -CF₃ (8), -CN (5) | -F (5), -CN (8) | -F (7), -CN (3) |

| Purity | 95% | Not specified | High-purity demand |

| Applications | Pharmaceutical intermediates | Antibacterial research | Synthetic intermediates |

Table 2: Hexahydroquinoline vs. Pyrimidine Derivatives

| Property | This compound | 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile |

|---|---|---|

| Core Structure | Quinoline | Pyrimidine |

| Aromaticity | Fully aromatic | Non-aromatic (pyrimidine) |

| Key Substituents | -CF₃, -CN | -CF₃, -CN, -Cl |

| Bioactivity | Intermediate synthesis | Herbicide development |

Biological Activity

8-(Trifluoromethyl)quinoline-5-carbonitrile is a fluorinated quinoline derivative that has garnered attention for its significant biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and biological membrane permeability, making it a valuable candidate in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a quinoline ring with a carbonitrile group at the 5-position and a trifluoromethyl group at the 8-position. The synthesis typically involves cyclization reactions and nucleophilic substitutions, starting from precursors such as 2,3,5-trifluoro-4-trifluoromethylacetanilide.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group allows for increased cellular uptake and interaction with enzymes, leading to inhibition of critical biochemical pathways in microorganisms and cancer cells. This compound has been shown to act as an enzyme inhibitor, disrupting essential functions in target cells .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and has shown potential as an antibacterial agent. A study demonstrated that derivatives of quinoline with trifluoromethyl groups possess enhanced antimicrobial activity compared to their non-fluorinated counterparts .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Quinoline derivatives are known for their antiproliferative properties, and studies have shown that this compound can inhibit tumor cell growth by inducing apoptosis in cancer cells. Its structural similarity to other known anticancer agents suggests potential synergistic effects when used in combination therapies .

Antimalarial Activity

Similar to other quinolines, this compound may possess antimalarial activity. Research on related compounds has indicated that modifications in the quinoline structure can lead to significant antimalarial effects, suggesting that this compound could be further explored for this application .

Comparative Analysis with Related Compounds

Case Studies

- Antimicrobial Study : A series of synthesized trifluoromethylquinolines were tested against various bacterial strains, showing significant antimicrobial activity, particularly against resistant strains .

- Anticancer Evaluation : In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, with IC50 values indicating potent anticancer efficacy .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that this compound disrupts metabolic pathways essential for cell survival in both microbial and cancerous cells, highlighting its potential as a dual-action therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 8-(trifluoromethyl)quinoline-5-carbonitrile, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization and functionalization steps. For example, trifluoromethylpyridine derivatives can be synthesized via halogen exchange reactions using anhydrous potassium fluoride (KF) in sulfolane, as demonstrated in trifluoromethylpyridine-3-carbonitrile synthesis . Key optimization parameters include:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for Friedländer-type quinoline synthesis.

- Temperature control : Maintaining 80–120°C to balance reaction rate and byproduct formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF, sulfolane) enhance solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitrile product with ≥95% purity .

Q. How can researchers validate the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is critical:

- LCMS : Confirm molecular weight (e.g., m/z 227 [M+H]⁺) and detect impurities.

- HPLC : Use reversed-phase C18 columns with acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) to assess purity. Retention times under QC-SMD-TFA05 conditions are typically 1.4–1.7 minutes for related trifluoromethylquinolines .

- NMR : Analyze ¹⁹F NMR for trifluoromethyl group symmetry (δ -60 to -65 ppm) and ¹H NMR for quinoline proton environments (e.g., H-2 and H-7 protons as doublets near δ 8.5–9.0 ppm) .

Q. What strategies ensure high purity of the compound for biological assays?

- Recrystallization : Use ethanol/water mixtures to remove polar impurities.

- Prep-HPLC : Isolate >99% pure fractions using gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid).

- Batch consistency : Monitor lot-specific impurities via LCMS and adjust synthetic protocols to suppress side products (e.g., dehalogenated byproducts) .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during trifluoromethylquinoline synthesis?

Regioselectivity challenges arise during cyclization (e.g., competing formation of 5- vs. 7-substituted quinolines). Mitigation strategies include:

- Computational modeling : DFT calculations to predict transition-state energies for different cyclization pathways.

- Directing groups : Introduce temporary substituents (e.g., methoxy or nitro groups) to steer trifluoromethyl positioning, followed by deprotection .

- Metal catalysis : Pd-mediated cross-coupling to install trifluoromethyl groups post-cyclization, avoiding competing pathways .

Q. What methodologies enable the study of this compound’s biological activity?

- Target identification : Use computational docking (e.g., AutoDock Vina) to screen kinase or protease targets, leveraging the compound’s electron-deficient nitrile and trifluoromethyl groups for hydrophobic interactions.

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays. Compare results to structurally similar compounds (e.g., 8-hydroxyquinoline derivatives) to establish SAR .

- Metabolic stability : Perform microsomal incubation (human liver microsomes, NADPH cofactor) to assess CYP450-mediated degradation .

Q. How can computational tools resolve discrepancies in spectroscopic data interpretation?

Discrepancies in NMR or LCMS data may arise from tautomerism or solvent effects. Solutions include:

- Chemical shift prediction : Tools like ACD/Labs or ChemDraw simulate ¹H/¹³C/¹⁹F NMR spectra for comparison with experimental data.

- Fragmentation analysis : MS/MS libraries (e.g., NIST) identify characteristic fragments (e.g., loss of –CF₃ or –CN groups) .

- Dynamic protonation modeling : For HPLC retention time variations, simulate pH-dependent ionization states using software like Schrödinger’s QikProp .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.